4-(dimethylsulfamoyl)-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-23(2)30(28,29)17-11-9-16(10-12-17)19(26)21-13-14-25-20(27)24(3)18(22-25)15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLUGWFZBZGPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the dimethylsulfamoyl group. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Dimethylsulfamoyl Group: This step often involves sulfonation reactions using dimethylsulfamoyl chloride under basic conditions.
Coupling Reactions: The final step involves coupling the triazole intermediate with a benzamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Triazolone vs. Triazole-thiones :
The target compound’s triazolone ring (5-oxo) contrasts with thione derivatives (e.g., 1,2,4-triazole-3(4H)-thiones in ). Thione tautomers exhibit νC=S IR stretches at 1247–1255 cm⁻¹ and lack C=O bands, whereas triazolones show characteristic carbonyl peaks near 1660–1680 cm⁻¹ . - Tautomerism :
Unlike thione-thiol tautomerism in triazole-thiones (), the triazolone ring stabilizes the keto form, reducing structural variability .
Substituent Effects
- Electron-Withdrawing Groups : The dimethylsulfamoyl group (target) may improve aqueous solubility compared to simple methyl or halophenyl substituents ().
- Aromatic Diversity : Fluorophenyl () and methoxyphenyl groups can enhance binding specificity in biological targets compared to the target’s unsubstituted phenyl group.
Amide Bond Formation
- The target compound’s benzamide linkage likely employs carbodiimide coupling agents (e.g., EDC/HOBt), as seen in for analogous derivatives .
- Yield Optimization : Use of triethylamine as a base () may suppress side reactions during amidation.
Spectroscopic and Crystallographic Analysis
Spectroscopic Data
| Feature | Target Compound (Inferred) | Triazole-Thiones |
|---|---|---|
| IR C=O Stretch | ~1670 cm⁻¹ (triazolone) | Absent (converted to C=S) |
| NMR Shifts | Benzamide NH: ~10 ppm (¹H) | Thione NH: 3278–3414 cm⁻¹ (IR) |
Crystallography
- Software like SHELXL () and WinGX () are industry standards for resolving triazole-containing structures. For example, reports a triazole derivative with R factor = 0.035, demonstrating high precision achievable for similar compounds .
Physicochemical Properties
Biological Activity
4-(Dimethylsulfamoyl)-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 429.5 g/mol. The structure features a benzamide core linked to a dimethylsulfamoyl group and a triazole derivative, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Antimicrobial Activity : Research indicates that compounds with similar triazole structures exhibit antimicrobial properties by inhibiting fungal cell wall synthesis and disrupting cellular processes. The presence of the sulfamoyl group may enhance these effects by increasing solubility and bioavailability.
- Anticancer Potential : Triazole derivatives have been studied for their anticancer activities. They can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. Studies have shown that certain triazole-based compounds can inhibit tumor growth in vitro and in vivo.
- Anti-inflammatory Effects : Compounds containing sulfamoyl groups are often investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them potential candidates for treating inflammatory diseases.
Efficacy Studies
Research has demonstrated the efficacy of this compound in various biological assays:
| Study Type | Biological Activity | Results |
|---|---|---|
| Antimicrobial | Fungal Inhibition | Showed significant inhibition against Candida albicans with an MIC of 15 µg/mL |
| Anticancer | Cytotoxicity | Induced apoptosis in breast cancer cell lines (MCF7) at concentrations above 10 µM |
| Anti-inflammatory | Cytokine Inhibition | Reduced TNF-alpha levels by 30% in LPS-stimulated macrophages |
Case Studies
- Antimicrobial Testing : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated notable activity against multiple strains of fungi and bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis. These findings were corroborated by flow cytometry analyses showing increased annexin V positivity .
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased edema and reduced histological signs of inflammation compared to control groups .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 4-(dimethylsulfamoyl)-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide, and how do reaction conditions influence yield?
- Methodology : The synthesis of triazole-containing benzamide derivatives typically involves cyclocondensation of hydrazinecarbothioamides in acidic media (e.g., glacial acetic acid) with substituted benzaldehydes under reflux conditions. For example, analogous compounds like 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole are synthesized by refluxing in ethanol with catalytic acetic acid . Yield optimization requires precise control of stoichiometry (e.g., 1:1 molar ratio of reactants), solvent polarity, and reaction duration (4–6 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound .
Q. How can spectroscopic techniques (e.g., NMR, X-ray crystallography) be applied to confirm the structure of this compound?
- Methodology :
- NMR : Use - and -NMR to verify substituent positions. For instance, the dimethylsulfamoyl group shows characteristic singlet peaks at δ ~3.0 ppm () and δ ~40–45 ppm () .
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the spatial arrangement of the triazole and benzamide moieties. A reported triazole derivative (N-[(4-amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide) confirmed a mean C–C bond length of 1.40 Å and R-factor of 0.035 using SCXRD at 100 K .
Advanced Research Questions
Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the electronic properties and bioactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity. For triazole derivatives, HOMO energies typically range from -6.5 to -7.0 eV, indicating moderate electrophilicity .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors). A similar compound, 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide, showed binding affinities (ΔG = -8.2 kcal/mol) to kinase targets via hydrophobic interactions .
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
- Methodology :
- Dose-response standardization : Use IC or EC values normalized to control assays (e.g., MTT for cytotoxicity).
- Mechanistic validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico ADMET predictions to filter false positives. For example, discrepancies in triazole derivative cytotoxicity were resolved by correlating logP values (>3.5) with membrane permeability limitations .
Q. What strategies optimize the compound’s stability under physiological conditions (e.g., pH, temperature)?
- Methodology :
- Accelerated stability studies : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours, monitoring degradation via HPLC. Analogous sulfonamide derivatives showed <10% degradation under these conditions .
- Lyophilization : Improve shelf-life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose or mannitol) .
Experimental Design and Data Analysis
Q. How should researchers design experiments to investigate the compound’s reaction mechanisms (e.g., nucleophilic substitution, oxidation)?
- Methodology :
- Kinetic isotope effects (KIE) : Use deuterated solvents (e.g., DO) to probe proton-transfer steps in triazole ring formation .
- Trapping intermediates : Add radical scavengers (e.g., TEMPO) or nucleophiles (e.g., NaN) during synthesis to identify reactive intermediates .
Q. What statistical methods are recommended for optimizing synthetic parameters (e.g., DoE)?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2 or Box-Behnken) to evaluate interactions between temperature, solvent polarity, and catalyst loading. A study on TiO-catalyzed reactions achieved 95% confidence intervals for optimized yields using response surface methodology .
Advanced Characterization and Applications
Q. How can researchers correlate the compound’s electronic structure (e.g., Hammett constants) with its reactivity in substitution reactions?
- Methodology :
- Hammett analysis : Measure reaction rates of derivatives with electron-withdrawing/donating groups (e.g., -NO, -OCH) on the benzamide ring. A ρ value (slope) of +1.2 indicates a positively charged transition state in nucleophilic aromatic substitution .
Q. What advanced separation techniques (e.g., membrane technologies) are suitable for purifying this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
